

In-Depth Technical Guide to the Spectroscopic Data of Terpendole I

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Compound of Interest

Compound Name: *Terpendole I*

Cat. No.: *B1251161*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Terpendole I**, an indole-diterpenoid natural product. The information presented herein is essential for researchers involved in natural product synthesis, characterization, and drug discovery.

Introduction to Terpendole I

Terpendole I is a complex indoloditerpene produced by the fungus *Albophoma yamanashiensis*. It belongs to a larger family of terpendole compounds that have garnered significant interest due to their potential as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cardiovascular diseases. The intricate polycyclic structure of **Terpendole I** necessitates a thorough spectroscopic analysis for unambiguous identification and characterization. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that define the molecular architecture of **Terpendole I**.

Chemical Structure

The chemical formula for **Terpendole I** is $C_{27}H_{35}NO_5$. Its structure features a compact and highly oxidized pentacyclic diterpene core fused to an indole moiety.

Spectroscopic Data

The structural elucidation of **Terpendole I** relies heavily on a combination of one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data provide a detailed map of the proton and carbon framework of the molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **Terpendole I** (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
4	3.28	d	5.5
5	5.50	d	5.5
7	4.09	d	7.9
8	4.04	d	7.9
10	3.51	d	10.4
11	2.05	m	
12 α	1.65	m	
12 β	1.45	m	
13 α	1.80	m	
13 β	1.55	m	
14	2.25	m	
15	3.10	s	
16-Me	1.05	s	
17-Me	0.88	s	
20	3.75	s	
21-Me	1.25	s	
21-Me	1.28	s	
22	7.55	d	
23	7.10	t	
24	7.15	t	
25	7.35	d	
NH	8.05	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Terpendole I** (125 MHz, CDCl_3)

Position	δ (ppm)
2	55.4
3	49.8
4	78.1
5	85.6
6	40.1
7	74.2
8	76.3
9	42.5
10	68.2
11	38.7
12	25.1
13	26.3
14	48.2
15	52.1
16	35.8
16-Me	24.5
17	33.9
17-Me	16.2
18	108.8
19	136.4
20	71.8
21-Me	29.1
21-Me	29.4

22	122.1
23	119.5
24	120.0
25	111.1
26	127.8

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for determining the elemental composition and confirming the molecular weight of **Terpendole I**.

Table 3: Mass Spectrometry Data for **Terpendole I**

Technique	Ionization Mode	Observed m/z	Formula	Calculated m/z
HR-FABMS	Positive	454.2596 [M+H] ⁺	C ₂₇ H ₃₆ NO ₅	454.2593

It is important to note that terpendole compounds can exhibit unexpected oxygen additions in positive-mode electrospray ionization (ESI-MS), which should be considered during analysis.[\[1\]](#)

Experimental Protocols

The spectroscopic data presented above were acquired using standard, high-field NMR and high-resolution MS techniques.

NMR Spectroscopy

- **Sample Preparation:** A standard amount of purified **Terpendole I** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
- **Data Acquisition:**

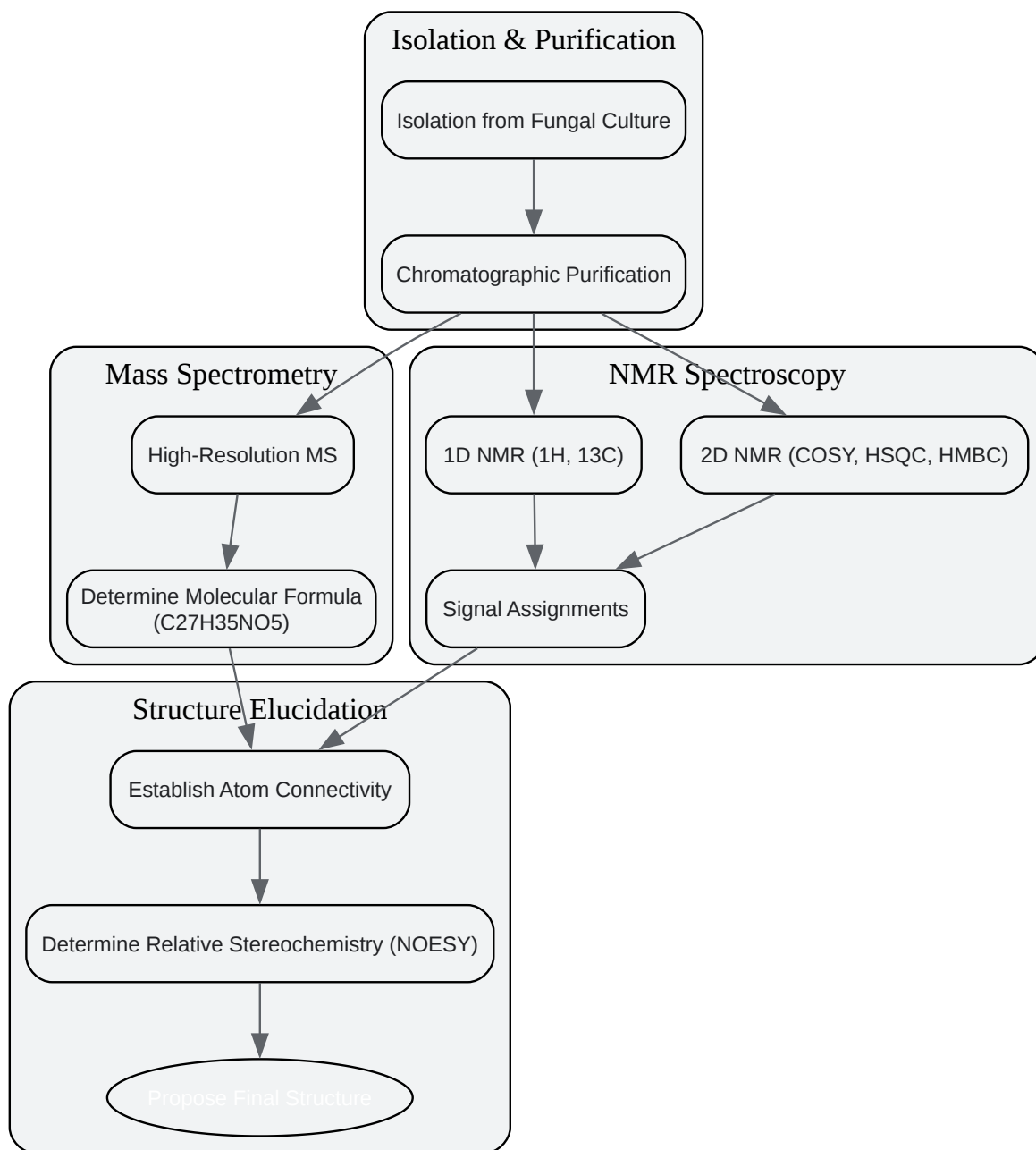
- ^1H NMR spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR spectra are acquired with a spectral width of approximately 220 ppm, using a proton-decoupling pulse sequence.
- 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivities and aid in the complete assignment of proton and carbon signals.

Mass Spectrometry

- Sample Preparation: A dilute solution of **Terpendole I** is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: High-resolution mass spectra are obtained using a fast atom bombardment (FAB) mass spectrometer.
- Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy to determine the elemental composition.

Structure Elucidation Workflow

The process of elucidating the structure of a complex natural product like **Terpendole I** follows a logical progression of spectroscopic analysis.



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Caption: Workflow for the structure elucidation of **Terpendole I**.

This diagram illustrates the systematic approach, starting from the isolation of the natural product, followed by the determination of its molecular formula through mass spectrometry. Subsequently, detailed 1D and 2D NMR experiments are conducted to assign all proton and carbon signals, which allows for the establishment of the planar structure. Finally, through-space correlations from NOESY experiments are used to determine the relative stereochemistry, leading to the final proposed structure of **Terpendole I**.

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References

- 1. [jstage.jst.go.jp \[jstage.jst.go.jp\]](https://www.benchchem.com/product/b1251161#spectroscopic-data-nmr-ms-of-terpendole-i)
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